2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Description
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a halogenated pyridine derivative featuring a 4,4-difluoropiperidine substituent. Its molecular formula is C₁₀H₁₀BrF₂N₃O₂ (molecular weight: 322.12 g/mol), and it is cataloged under MDL number MFCD33551067 . The compound’s bromine atom at the 2-position and the electron-withdrawing difluoropiperidine group at the 6-position make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions or as a building block for kinase inhibitors. Its synthesis typically involves nucleophilic substitution or multi-component condensation reactions .
Properties
IUPAC Name |
2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGKQPAYNUUUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4,4-difluoropiperidine is reacted with 2-bromopyridine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) and in the presence of a base.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions are usually performed under inert atmosphere conditions (e.g., nitrogen or argon) and at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with potential therapeutic benefits.
Chemical Biology: Researchers use this compound to study biological processes and molecular interactions. It can serve as a probe or ligand in various biochemical assays.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoropiperidinyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine Substituents
The 4,4-difluoropiperidine group distinguishes this compound from analogues with non-fluorinated or methyl-substituted piperidines. Key examples include:
Key Observations :
- The 4,4-difluoropiperidine group enhances metabolic stability compared to non-fluorinated piperidines due to reduced susceptibility to oxidative metabolism .
- 2-Bromo-6-(trifluoromethyl)pyridine exhibits distinct reactivity in Pd-catalyzed C–H bond diarylation, favoring diarylated products over mono-arylated derivatives .
Pyridine-Triazole Hybrids (7a-l Series)
A series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridines (7a-l) were synthesized via click chemistry, demonstrating potent anticancer activity :
| Compound | Substituent on Triazole | Activity Against HT-1080 (Fibrosarcoma) | Activity Against Caco-2 (Colorectal Adenocarcinoma) |
|---|---|---|---|
| 7b | 4-Bromophenyl | Potent (IC₅₀ < 20 µM) | Significant (IC₅₀ ~ 40 µM) |
| 7c | 2-Chlorophenyl | Potent (IC₅₀ < 20 µM) | Significant (IC₅₀ ~ 40 µM) |
| 7f | 4-Fluorophenyl | Moderate (IC₅₀ ~ 60 µM) | Weak (IC₅₀ > 100 µM) |
Key Findings :
- The triazole moiety significantly enhances anticancer activity compared to simpler piperidine derivatives.
- Electron-withdrawing groups (e.g., bromo, chloro) on the triazole-linked phenyl ring improve potency, likely due to enhanced π-π stacking with biological targets .
Isothiazolo-Pyridine Derivatives
In a study targeting antiviral agents, 6-bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine (10b) was synthesized via nucleophilic substitution. This compound shares the 4,4-difluoropiperidine group but replaces pyridine with an isothiazolo[4,3-b]pyridine core :
| Property | 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine | 6-Bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine |
|---|---|---|
| Core Structure | Pyridine | Isothiazolo[4,3-b]pyridine |
| Synthetic Route | Multi-component condensation | Nucleophilic substitution |
| Biological Target | Kinase inhibitors (potential) | AAK1/GAK inhibitors (antiviral) |
| Yield | 70–80% | 97% |
Key Insight : The isothiazolo-pyridine derivative 10b achieved a higher yield (97%) due to optimized purification methods (silica gel chromatography with heptane/ethyl acetate) .
Biological Activity
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a pyridine derivative notable for its potential applications in medicinal chemistry and biological research. This compound features a bromine atom at the second position of the pyridine ring and a 4,4-difluoropiperidin-1-yl group at the sixth position, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is C10H10BrF2N2, with a molecular weight of approximately 265.10 g/mol. The unique structure contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF2N2 |
| Molecular Weight | 265.10 g/mol |
| Structural Features | Bromine at position 2; difluoropiperidine at position 6 |
The biological activity of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The difluoropiperidine moiety is believed to enhance binding affinity due to its electronic properties, facilitating interactions with biological targets such as protein kinases.
Potential Targets
- Protein Kinases : Inhibitors targeting specific kinases can play significant roles in cancer therapy by disrupting signaling pathways essential for tumor growth.
- Neurotransmitter Receptors : Compounds similar to this pyridine derivative have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Biological Activity and Case Studies
Recent studies have highlighted the potential of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine in various biological contexts:
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, selective inhibitors targeting host kinases like AAK1 and GAK have demonstrated efficacy against Dengue virus in human primary monocyte-derived dendritic cells (MDDCs), highlighting the therapeutic potential of kinase inhibitors derived from pyridine structures .
Anticancer Activity
In a study exploring novel dual c-Met/VEGFR-2 inhibitors, derivatives of pyridine were synthesized that showed significant inhibition potency against cancer cell lines. The most promising compounds demonstrated IC50 values in the low micromolar range (e.g., 0.11 μM for c-Met) . This suggests that modifications to the pyridine structure can enhance anticancer activity.
Comparative Analysis with Related Compounds
The following table compares 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine | Bromine at position 2; difluorinated piperidine | Potential enzyme inhibitor |
| 3-Bromo-4-(piperidin-1-yl)pyridine | Similar halogenation but lacks fluorination | Limited biological activity |
| 4-Fluoro-2-pyridinamine | Lacks piperidine moiety; used in different therapeutic contexts | Moderate activity against specific targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
